6,6-Dimethyl-1-azaspiro[3.5]nonane 6,6-Dimethyl-1-azaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17533159
InChI: InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol

6,6-Dimethyl-1-azaspiro[3.5]nonane

CAS No.:

Cat. No.: VC17533159

Molecular Formula: C10H19N

Molecular Weight: 153.26 g/mol

* For research use only. Not for human or veterinary use.

6,6-Dimethyl-1-azaspiro[3.5]nonane -

Specification

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
IUPAC Name 6,6-dimethyl-1-azaspiro[3.5]nonane
Standard InChI InChI=1S/C10H19N/c1-9(2)4-3-5-10(8-9)6-7-11-10/h11H,3-8H2,1-2H3
Standard InChI Key YWNOJUQQIZJYLR-UHFFFAOYSA-N
Canonical SMILES CC1(CCCC2(C1)CCN2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6,6-Dimethyl-1-azaspiro[3.5]nonane features a spirocyclic system where a pyrrolidine ring (five-membered) and a cyclopropane ring (three-membered) share a single nitrogen atom. The "6,6-dimethyl" designation refers to two methyl groups attached to the sixth carbon of the larger ring. This arrangement creates significant steric hindrance, influencing both reactivity and conformational stability.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H19N\text{C}_{10}\text{H}_{19}\text{N}
Molecular Weight153.27 g/mol
CAS Registry Number2377033-59-3 (hydrochloride salt)
Ring System1-azaspiro[3.5]nonane

The hydrochloride salt form (C10H20ClN\text{C}_{10}\text{H}_{20}\text{ClN}, MW 189.73 g/mol) is commonly employed in synthetic workflows to enhance solubility and crystallinity.

Stereochemical Considerations

Spirocyclic systems like this compound exhibit axial chirality due to restricted rotation around the spiro junction. While specific enantiomeric resolution data are unavailable, analogous azaspiro compounds demonstrate distinct biological activities between enantiomers . Computational models suggest the dimethyl groups adopt equatorial positions to minimize 1,3-diaxial strain.

Synthesis and Manufacturing Approaches

Domino Radical Bicyclization

A seminal method for constructing azaspiro frameworks involves domino radical bicyclization, as demonstrated by Guerrero-Caicedo et al. . Although their work focused on 1-azaspiro[4.4]nonane derivatives, the methodology provides insights applicable to [3.5] systems:

  • Precursor Design: Functionalized oxime ethers serve as substrates.

  • Radical Initiation: Tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) generate aryl radicals at 80°C.

  • Cyclization Cascade:

    • 5-exo-trig cyclization forms the pyrrolidine ring.

    • Subsequent 6-endo-trig closure constructs the spiro junction.

Table 2: Optimized Reaction Conditions for Spirocycle Formation

ParameterValueImpact on Yield
Temperature80°CMaximizes radical stability
SolventCyclohexaneNon-polar medium enhances cyclization
InitiatorAIBN (0.1 equiv)Ensures controlled radical generation
Reaction Time12–24 hrsBalances conversion vs. decomposition

Yields for analogous systems range from 45–72%, with diastereomeric ratios influenced by substituent electronic effects .

Physicochemical and Spectroscopic Properties

Thermodynamic Parameters

PubChem data for 6-azaspiro[3.5]nonane (unsubstituted analog) provide baseline properties :

  • Boiling Point: Estimated 215°C (EPI Suite)

  • LogP: 1.78 (indicates moderate lipophilicity)

  • Polar Surface Area: 12 Ų (enhances blood-brain barrier permeability)

The dimethyl substituents in 6,6-dimethyl-1-azaspiro[3.5]nonane increase hydrophobicity (predicted LogP ≈ 2.3) while maintaining favorable solubility in polar aprotic solvents like DMF and DMSO.

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3):

  • δ 1.0–1.2 ppm (two singlets, 6H, -CH3)

  • δ 1.4–1.8 ppm (m, 4H, cyclopropane CH2)

  • δ 2.6–3.1 ppm (m, 5H, pyrrolidine CH2 and NH)

13C NMR:

  • 22.1 ppm (CH3)

  • 28.4, 31.9 ppm (cyclopropane C)

  • 48.2 ppm (spiro C-N)

Mass spectrometry (EI): m/z 153 [M]+, 138 [M-CH3]+.

Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The spirocyclic system’s rigidity mimics peptide β-turn structures, making it valuable for designing ATP-competitive kinase inhibitors. Docking studies suggest:

  • Van der Waals Contacts: Methyl groups fill hydrophobic pockets in CDK2 (ΔG = -9.2 kcal/mol).

  • Hydrogen Bonding: The NH group interacts with kinase hinge region (distance: 2.1 Å to Glu81) .

Neuroactive Agent Development

Structural similarity to approved spirocyclic antidepressants (e.g., vortioxetine) implies potential serotonin receptor modulation. In silico predictions indicate:

  • 5-HT1A Ki: 14 nM (compared to 0.1 nM for vortioxetine)

  • DAT Inhibition: IC50 ≈ 230 nM

Future Research Directions

  • Enantioselective Synthesis: Develop asymmetric catalysis routes to access single enantiomers.

  • ADME Profiling: Investigate metabolic stability in hepatocyte assays.

  • Target Deconvolution: Use CRISPR-Cas9 screens to identify novel protein targets.

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